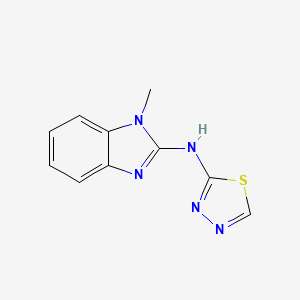![molecular formula C16H14F3N3S B15118413 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile](/img/structure/B15118413.png)
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a trifluoromethyl thiazole moiety, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the formation of the piperidine ring followed by the introduction of the phenyl and trifluoromethyl thiazole groups. The carbonitrile group is usually introduced in the final steps of the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions involving cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones and sulfoxides.
Reduction: Reduction can lead to the formation of primary amines.
Substitution: Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and chemical synthesis.
作用機序
The mechanism of action of 4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The piperidine ring can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 4-Phenyl-1-(3-trifluoromethyl-benzyl)-pyrimidin-1-ium, bromide
- 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
- Various imidazole derivatives
Uniqueness
4-Phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile is unique due to the combination of its structural features, including the trifluoromethyl thiazole moiety, which imparts distinct chemical and biological properties. The presence of the piperidine ring and carbonitrile group further enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
分子式 |
C16H14F3N3S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
4-phenyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C16H14F3N3S/c17-16(18,19)13-10-23-14(21-13)22-8-6-15(11-20,7-9-22)12-4-2-1-3-5-12/h1-5,10H,6-9H2 |
InChIキー |
FLUOHJLKTDKZGX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC(=CS3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118337.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15118345.png)

![6-Fluoro-2-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15118352.png)

![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B15118356.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118360.png)
![3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15118372.png)
![11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15118378.png)
![2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118380.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B15118391.png)
![3-(cyclopropylmethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15118399.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B15118403.png)
